1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
The compound 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core substituted with a 2-chlorophenyl group, isobutyl, dimethyl, and methanesulfonamide moieties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-11-17(9-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYDXHPUDEGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a chlorophenyl group and a sulfonamide moiety. Its molecular formula is , and it features a complex tetrahydrobenzo[b][1,4]oxazepin core. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : The chlorophenyl and tetrahydrobenzo[b][1,4]oxazepin structures may facilitate binding to specific receptors involved in neurotransmission or inflammatory responses.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Acinetobacter baumannii | 40 µg/mL |
These results indicate that the compound has promising antibacterial activity, particularly against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 18.5 |
These findings suggest that it may serve as a lead compound for developing anticancer therapies.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study involving mice infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 cells, revealing that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Structural Features
The target compound shares structural motifs with benzodiazepines and other heterocyclic derivatives. Below is a comparative analysis with 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) , a well-characterized benzodiazepine derivative .
Implications of Structural Differences
- Core Heteroatoms : The oxygen atom in the oxazepine core (target) vs. nitrogen in benzodiazepines (Methylclonazepam) may alter receptor binding kinetics or selectivity.
- Substituent Effects : The sulfonamide group in the target compound could enhance solubility and hydrogen-bonding capacity, contrasting with Methylclonazepam’s nitro group, which may stabilize aromatic interactions .
Pharmacological and Analytical Comparisons
Pharmacological Targets
Analytical Data
Metabolic Considerations
Hypothesized Activity of the Target Compound
- Advantages Over Methylclonazepam :
- Sulfonamide group may improve solubility and reduce plasma protein binding.
- Isobutyl/dimethyl substituents could prolong half-life via steric hindrance of metabolic enzymes.
- Limitations: No empirical data on receptor affinity or toxicity. Synthetic complexity may hinder large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
